Mmhds
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmhds involves the formation of disulfide bonds between two molecules of 1-N-methyl-4-mercaptohistidine. This process typically requires the use of oxidizing agents to facilitate the formation of the disulfide linkage. The reaction conditions often include a controlled environment to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Mmhds undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Mmhds has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in redox reactions and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Mmhds involves its ability to participate in redox reactions due to the presence of disulfide bonds. These bonds can be readily oxidized or reduced, allowing this compound to act as an electron donor or acceptor in various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that regulate oxidative stress and redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cysteine: Another amino acid with a thiol group that can form disulfide bonds.
Glutathione: A tripeptide with a thiol group that plays a crucial role in cellular redox balance.
Homocysteine: An amino acid similar to cysteine but with an additional methylene group.
Uniqueness
Mmhds is unique due to its specific structure, which includes two imidazole rings connected by a disulfide bond. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable disulfide bonds and participate in redox reactions makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGVZXSKWPQYMK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73491-33-5 | |
Record name | 1-N-Methyl-4-mercaptohistidine disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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